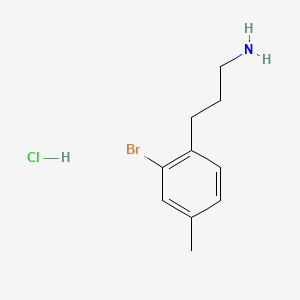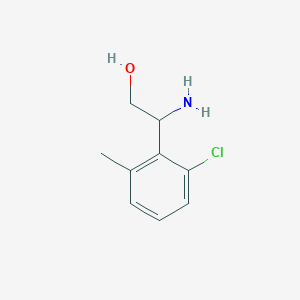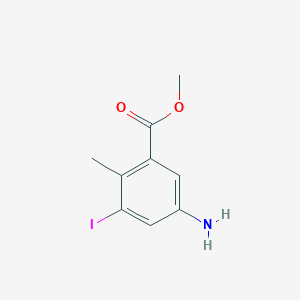aminehydrochloride](/img/structure/B13549002.png)
[(2R)-2-azidopropyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-azidopropylaminehydrochloride is a chemical compound with the molecular formula C4H11ClN4. This compound is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azidopropylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2R)-2-azidopropanol.
Azidation: The hydroxyl group in (2R)-2-azidopropanol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Amination: The azido compound is then reacted with methylamine to form (2R)-2-azidopropylamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of (2R)-2-azidopropylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques like crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
(2R)-2-azidopropylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used in reduction reactions with catalysts like palladium on carbon (Pd/C).
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Amines: Reduction of the azido group forms primary amines.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
科学的研究の応用
(2R)-2-azidopropylaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-azidopropylaminehydrochloride involves:
Molecular Targets: The azido group can interact with various biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The compound can participate in click chemistry reactions, which are widely used in bioconjugation and material science.
類似化合物との比較
Similar Compounds
(2R)-2-azidopropylaminehydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a propyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2R)-2-azidopropylaminehydrochloride is unique due to its specific combination of an azido group and a methylamine group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise chemical modifications and high solubility.
特性
分子式 |
C4H11ClN4 |
|---|---|
分子量 |
150.61 g/mol |
IUPAC名 |
(2R)-2-azido-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10N4.ClH/c1-4(3-6-2)7-8-5;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1 |
InChIキー |
FCPDHGMJQCRHRW-PGMHMLKASA-N |
異性体SMILES |
C[C@H](CNC)N=[N+]=[N-].Cl |
正規SMILES |
CC(CNC)N=[N+]=[N-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



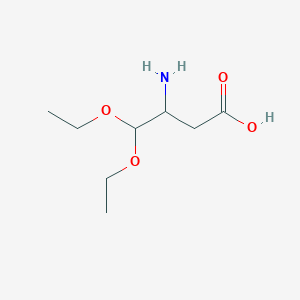



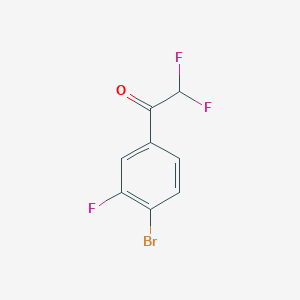
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)
